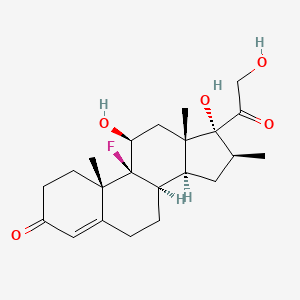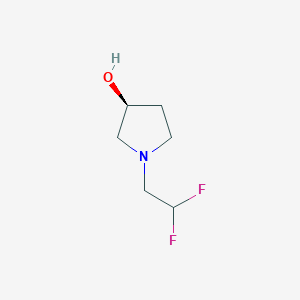amine CAS No. 1865580-04-6](/img/structure/B1531541.png)
[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine
Overview
Description
[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine, commonly known as 1-F-2-PEA, is a novel psychoactive substance (NPS) that has recently become available on the research chemical market. 1-F-2-PEA is a synthetic compound and its effects have not been extensively studied. However, its pharmacological properties have been explored in a few studies and it is known to have a range of effects on the body, including stimulation, euphoria, and sedation.
Mechanism of Action
The mechanism of action of 1-F-2-PEA is not yet fully understood, but it is believed to interact with the serotonin transporter in a similar manner to other [(1-Fluorocyclopentyl)methyl](2-phenylethyl)amines. It is thought to bind to the serotonin transporter and inhibit the reuptake of serotonin, thus increasing the amount of serotonin in the synaptic cleft. This is thought to be the primary mechanism of action of 1-F-2-PEA, although other mechanisms may also be involved.
Biochemical and Physiological Effects
1-F-2-PEA has been shown to have a range of effects on the body, including stimulation, euphoria, and sedation. It is also known to increase alertness and wakefulness, as well as to reduce anxiety and stress. Additionally, 1-F-2-PEA has been shown to have an effect on the cardiovascular system, increasing the heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
1-F-2-PEA is a useful model compound for the investigation of [(1-Fluorocyclopentyl)methyl](2-phenylethyl)amines due to its availability on the research chemical market. However, it is important to note that 1-F-2-PEA has not been extensively studied, so its effects and mechanisms of action are not yet fully understood. Additionally, it is important to note that 1-F-2-PEA is a synthetic compound and should be handled with caution in the laboratory.
Future Directions
Given the limited amount of research that has been conducted on 1-F-2-PEA, there are a number of potential future directions for research. These include further investigation of the pharmacological properties of 1-F-2-PEA, as well as the exploration of its potential therapeutic applications. Additionally, further research could be conducted into the mechanisms of action of 1-F-2-PEA and its interactions with the serotonin transporter. Finally, research could be conducted into the safety and toxicity of 1-F-2-PEA, as well as its potential for abuse and addiction.
Scientific Research Applications
1-F-2-PEA has been studied in a few scientific research applications, primarily as a model compound for the investigation of psychoactive substances. It has been used in studies to investigate the interaction of [(1-Fluorocyclopentyl)methyl](2-phenylethyl)amines with the serotonin transporter, as well as to explore the effects of [(1-Fluorocyclopentyl)methyl](2-phenylethyl)amines on the human brain. Additionally, 1-F-2-PEA has been used as a model compound in studies of the effects of [(1-Fluorocyclopentyl)methyl](2-phenylethyl)amines on the cardiovascular system and the respiratory system.
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14(9-4-5-10-14)12-16-11-8-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWMVCYUMRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)





![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)

